Bis-(2-Hydroxyethyl)methyl-tetradecylammonium chloride
Description
Bis-(2-Hydroxyethyl)methyl-tetradecylammonium chloride is a useful research compound. Its molecular formula is C19H42ClNO2 and its molecular weight is 352 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
Bis-(2-Hydroxyethyl)methyl-tetradecylammonium chloride plays a significant role in biochemical reactions, particularly as an antibacterial agent. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to disrupt bacterial cell membranes by interacting with membrane proteins and lipids, leading to cell lysis. This compound also interacts with enzymes involved in lipid metabolism, altering their activity and affecting cellular lipid composition .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by disrupting cell membranes, leading to increased permeability and eventual cell death. This compound affects cell signaling pathways by altering the activity of membrane-bound receptors and enzymes. Additionally, it impacts gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to membrane lipids and proteins, disrupting the structural integrity of cell membranes. This binding leads to increased membrane permeability and leakage of cellular contents. The compound also inhibits certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Furthermore, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme conditions such as high temperatures or acidic environments. Long-term exposure to this compound can lead to adaptive changes in cellular function, including alterations in membrane composition and enzyme activity. In vitro and in vivo studies have shown that prolonged exposure can result in decreased cell viability and changes in metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits antibacterial activity without significant toxicity. At higher doses, it can cause adverse effects such as tissue irritation and toxicity. Threshold effects have been observed, where a certain dosage level leads to a marked increase in toxic effects. Studies have shown that high doses can lead to systemic toxicity, affecting multiple organs and leading to adverse health outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes involved in lipid metabolism, altering their activity and affecting lipid composition. The compound can also influence metabolic flux by modulating the activity of key metabolic enzymes. Additionally, it affects metabolite levels by altering the balance between synthesis and degradation pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. The compound can accumulate in specific tissues, leading to localized effects. Its distribution is influenced by factors such as lipid solubility and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is primarily localized in cell membranes, where it exerts its effects by disrupting membrane integrity. The compound can also be found in other cellular compartments, such as the cytoplasm and organelles, where it interacts with various biomolecules. Targeting signals and post-translational modifications play a role in directing the compound to specific subcellular locations .
Properties
IUPAC Name |
bis(2-hydroxyethyl)-methyl-tetradecylazanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H42NO2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20(2,16-18-21)17-19-22;/h21-22H,3-19H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOOFNQIYITEED-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(CCO)CCO.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H42ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052272 | |
Record name | N,N-Bis(2-hydroxyethyl)-N-methyltetradecan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3052272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60687-90-3 | |
Record name | 1-Tetradecanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60687-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(2-hydroxyethyl)methyltetradecylammonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060687903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Bis(2-hydroxyethyl)-N-methyltetradecan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3052272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2-hydroxyethyl)methyltetradecylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.691 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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